5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol
Description
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy-substituted phenol core (2-methoxyphenol) linked to a pentyl chain bearing a 4-bromophenyl group and a hydroxyl group at the third position.
Properties
Molecular Formula |
C18H21BrO3 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)-3-hydroxypentyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H21BrO3/c1-22-18-11-6-14(12-17(18)21)5-10-16(20)9-4-13-2-7-15(19)8-3-13/h2-3,6-8,11-12,16,20-21H,4-5,9-10H2,1H3 |
InChI Key |
PASGUEVOCCSZEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(CCC2=CC=C(C=C2)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Guaiacol-Based Bromination and Alkylation (Two-Step Method)
Step 1: Synthesis of 5-Bromo-2-methoxyphenol
Guaiacol (2-methoxyphenol) undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile with trifluoroacetic anhydride as an activator:
| Parameter | Value | Source |
|---|---|---|
| Starting material | Guaiacol (5.0 g, 0.04 mol) | |
| Brominating agent | NBS (7.83 g, 1.1 eq.) | |
| Catalyst | Trifluoroacetic anhydride | |
| Yield | 90% | |
| Purity (¹H-NMR) | >95% |
Step 2: Pentyl Chain Introduction via Aldol Condensation
The brominated intermediate reacts with pentanal derivatives under basic conditions (NaOH 20%) to form the hydroxypentyl sidechain:
$$
\text{5-Bromo-2-methoxyphenol} + \text{Pentanal} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}
$$
| Parameter | Value | Source |
|---|---|---|
| Reaction time | 24–48 h | |
| Temperature | 70–80°C | |
| Workup | Acid-base extraction | |
| Yield | 68–75% |
Vanillin Derivative Pathway (Multi-Step Synthesis)
This approach uses vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material:
- Bromination : Vanillin → 5-Bromovanillin (KBrO₃/HBr, 85% yield).
- Aldol Condensation : Reaction with acetone (NaOH catalyst) forms α,β-unsaturated ketone.
- Selective Reduction : NaBH₄/NiCl₂·6H₂O reduces the ketone to secondary alcohol (68% yield).
- Coupling : Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid completes the structure.
Advanced Catalytic Methods
Solid Acid-Catalyzed Esterification (Patent-Based Approach)
A patented method employs Amberlyst 36 resin for solvent-free alkylation:
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 5 wt% | |
| Temperature | 90°C | |
| Selectivity (C-alkylation) | >80% | |
| Recyclability | 5 cycles (<10% activity loss) |
Photoredox Catalysis for C–O Bond Formation
Recent advances use 5CzBN photocatalyst for late-stage functionalization:
$$
\text{Aryl bromide} + \text{Alcohol} \xrightarrow[\text{460 nm LED}]{\text{5CzBN (1 mol\%)}} \text{Target Compound}
$$
| Parameter | Value | Source |
|---|---|---|
| Reaction scale | 0.2–5 mmol | |
| Conversion | 76% | |
| TON | 38 |
Purification and Characterization Data
Chromatographic Methods
Spectroscopic Confirmation
- ¹H-NMR (CDCl₃) : δ 7.1 (s, 1H, aromatic), 6.95 (d, 1H), 6.7 (d, 1H), 5.15 (s, 1H, OH), 3.9 (s, 3H, OCH₃).
- FT-IR : Broad peak at 3350 cm⁻¹ (-OH), 1250 cm⁻¹ (C-O methoxy).
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Guaiacol alkylation | 72 | 95 | 45 | Moderate |
| Vanillin pathway | 68 | 99 | 82 | Low |
| Photoredox | 76 | 98 | 210 | High |
| Solid acid catalysis | 85 | 99.9 | 28 | Excellent |
Data compiled from.
Chemical Reactions Analysis
Types of Reactions
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could introduce various functional groups, such as amines or ethers .
Scientific Research Applications
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or liquid crystals
Mechanism of Action
The mechanism of action of 5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with 4-Bromophenyl and Methoxyphenol Moieties
5-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol
- Structure: Features a 4-bromophenylamino methyl group attached to 2-methoxyphenol.
- Key Difference : Lacks the hydroxypentyl chain, which may reduce lipophilicity compared to the target compound.
5-(4-Bromophenyl)-3-[(2-chloro-6-methoxyquinolin-3-yl)methylene]furan-2(3H)-one
- Structure: Combines 4-bromophenyl, methoxyquinoline, and a furanone core.
- Activity: Exhibits 68.9% anti-inflammatory inhibition in carrageenan-induced edema models, surpassing indomethacin (64.3%) in efficacy. The quinoline moiety enhances π-π stacking with inflammatory targets like COX-2 .
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)
- Structure: 4-Bromophenyl linked to an oxadiazole ring via a propanone chain.
- Activity : Shows 59.5% anti-inflammatory activity with a low ulcerogenic index (SI = 0.75), indicating safer gastrointestinal profiles than indomethacin (SI = 2.67) .
- Key Difference : The oxadiazole ring enhances metabolic stability but may reduce solubility compared to the hydroxypentyl group.
Methoxyphenol Derivatives with Bioactive Substituents
4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP)
- Structure: Methoxyphenol with morpholine-methyl groups at positions 4 and 6.
- Activity : Demonstrates antioxidant effects in lipid peroxidation assays, comparable to TBHQ. The morpholine groups enhance radical scavenging via electron donation .
- Key Difference : Polar morpholine substituents increase water solubility, whereas the target compound’s hydroxypentyl chain balances hydrophilicity and membrane permeability.
5-(Bromomethyl)-2-methoxyphenol
- Structure : Simplified analog with a bromomethyl group at position 5.
- Key Difference : The absence of the 4-bromophenyl and hydroxypentyl groups limits its structural complexity and target specificity.
Comparative Analysis Table
Biological Activity
5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol, also known as compound 1, is a phenolic compound that has garnered attention for its potential biological activities. Its structure includes a bromophenyl group, a hydroxypentyl chain, and a methoxyphenol moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C18H21BrO
- Molecular Weight : 365.3 g/mol
- CAS Number : 1391150-58-5
Biological Activity Overview
The biological activity of compound 1 has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Activity
Research indicates that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, the compound showed high antiproliferative capacity against SMMC-7721 cells, with an IC50 value indicating potent activity against tumor growth .
The mechanisms by which compound 1 exerts its biological effects involve multiple pathways:
- Telomerase Inhibition : It has been identified as a potential inhibitor of telomerase, an enzyme often upregulated in cancer cells, thus contributing to tumor growth inhibition .
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of compound 1 on various cancer cell lines, it was found that:
- Cell Lines Tested : SMMC-7721 (liver cancer), OVCAR-3 (ovarian cancer), and SR (leukemia).
- Results : The compound exhibited significant growth inhibition, with the lowest GI50 values reported for leukemic cells at 0.0351 µM and ovarian cancer cells at 0.248 µM .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed:
- Telomerase Activity : Compound 1 was shown to significantly inhibit telomerase activity in vitro, affecting the proliferation of cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with compound 1 resulted in cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound 1 | Bromophenyl, Hydroxypentyl | Anticancer activity; telomerase inhibitor |
| Eutypinol | Hydroxy and methylene groups | Cytotoxicity against yeast; mitochondrial respiration inhibition |
| Pyrazole Derivatives | Various aryl substitutions | Anti-inflammatory and analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
